2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
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Description
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a useful research compound. Its molecular formula is C21H26N4O7 and its molecular weight is 446.46. The purity is usually 95%.
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Scientific Research Applications
Photochemical Reactions
The study of photochemical reactions involving oxadiazoles and furans provides insights into the formation of cycloadducts and the reaction pathways under different conditions. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, both in the presence and absence of benzophenone as a sensitizer, leads to the formation of tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole. This reaction highlights the potential for novel photo-induced acylation processes (Tsuge, Oe, & Tashiro, 1973).
Synthetic Routes and Derivatives
Research into the synthetic routes for oxime oxalate amides applied to the preparation of N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units showcases the versatility in generating azetidin-2-ones and β-lactams. These findings are instrumental in exploring the structural modifications and enhancing the biological activities of compounds. Notably, carbamoyl radicals derived from N-alk-3-enyl oxime oxalate amides undergo ring closure to afford pyrrolidin-2-ones and azetidin-2-ones, which are crucial for developing novel therapeutic agents (Scanlan, Slawin, & Walton, 2004).
Antimicrobial Activity
Studies on the synthesis and QSAR of oxadiazoles and azetidines as potential antibacterial agents emphasize the importance of structural and physicochemical parameters in enhancing antimicrobial properties. The positive contribution of substituents indicates an increase in hydrophobicity or steric bulk, affecting the activity against both gram-positive and gram-negative bacteria. These insights contribute to the design and optimization of new antibacterial compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Molecular Docking and BSA Binding Studies
The integration of molecular docking and BSA binding studies for evaluating the antibacterial and enzyme inhibition potential of 1,3,4-oxadiazole derivatives further demonstrates the compound's bioactivity. Such interdisciplinary approaches enable the assessment of binding interactions and pharmacological profiles, guiding the development of more effective and specific therapeutic agents (Virk et al., 2023).
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.C2H2O4/c24-18(20-10-16-7-4-8-25-16)13-23-11-15(12-23)19-21-17(22-26-19)9-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-3,5-6,15-16H,4,7-13H2,(H,20,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWNGNJIBZOFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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